Dimethoxymethylsilyl chloride

Description

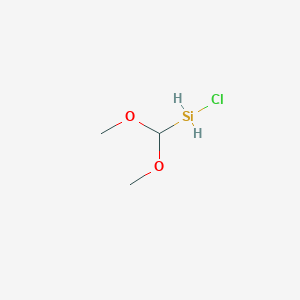

Dimethoxymethylsilyl chloride (chemical formula: (CH₃O)₂(CH₃)SiCl) is an organosilicon compound featuring two methoxy (-OCH₃), one methyl (-CH₃), and one chloride (-Cl) substituent bonded to a silicon atom. It serves as a key intermediate in silane chemistry, particularly in surface modification and polymer synthesis. The methoxy groups enhance hydrolytic stability compared to alkyl chlorosilanes, enabling controlled reactions with hydroxyl-containing substrates (e.g., glass, metals, or polymers) to form durable siloxane bonds .

Properties

Molecular Formula |

C3H9ClO2Si |

|---|---|

Molecular Weight |

140.64 g/mol |

IUPAC Name |

chloro(dimethoxymethyl)silane |

InChI |

InChI=1S/C3H9ClO2Si/c1-5-3(6-2)7-4/h3H,7H2,1-2H3 |

InChI Key |

YIGRKKJIRPDASV-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)[SiH2]Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Chlorosilanes

The reactivity, applications, and physical properties of dimethoxymethylsilyl chloride are distinct from related chlorosilanes due to its unique substituent combination. Below is a detailed comparison with structurally analogous compounds:

Structural and Physical Properties

Key Observations :

- Substituent Effects : this compound’s methoxy groups reduce volatility and increase hydrolytic stability compared to highly reactive dimethyldichlorosilane (DMDCS). The bulky thexyl group in dimethylthexylsilyl chloride introduces steric hindrance, slowing reaction kinetics .

- Boiling Point : Higher boiling point than trimethylsilyl chloride (TMSCl) due to stronger intermolecular forces from polar methoxy groups.

Regulatory Status :

- This compound derivatives (e.g., Carbamic acid, N-[(dimethoxymethylsilyl)methyl]-, methyl ester) are under regulatory review in Australia, reflecting scrutiny of organosilicon compounds in industrial applications .

Q & A

Q. What are the critical safety protocols for handling and storing dimethoxymethylsilyl chloride in laboratory settings?

this compound requires stringent safety measures due to its reactivity and potential hydrolysis to release hydrogen chloride. Key protocols include:

- Handling : Use local exhaust ventilation and personal protective equipment (gloves, safety goggles) to avoid skin/eye contact. Avoid exposure to moisture or strong oxidizers to prevent uncontrolled reactions .

- Storage : Seal containers tightly under inert gas (e.g., nitrogen) to minimize hydrolysis. Store in cool, dry conditions away from nucleophilic agents (e.g., water, alcohols) .

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents, followed by disposal in accordance with hazardous waste regulations .

Q. What synthetic methodologies are effective for preparing this compound, and how can reaction yields be maximized?

Common routes involve the reaction of methylchlorosilanes with methoxy-substituted alcohols under controlled conditions. Optimization strategies include:

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., oligomerization) .

- Catalysts : Use Lewis acids like AlCl₃ to enhance silane-alcohol coupling efficiency .

- Purity Monitoring : Employ inline IR spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. Which analytical techniques are recommended for confirming the purity and structural identity of this compound?

A multi-technique approach ensures accuracy:

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy and methylsilyl group integration (δ ~3.5 ppm for OCH₃, δ ~0.5–1.5 ppm for Si-CH₃) .

- Gas Chromatography (GC) : Quantify residual reactants and byproducts (e.g., chloromethane) using flame ionization detection .

- Titration : Karl Fischer titration to measure trace moisture content, critical for assessing hydrolytic stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in non-aqueous reaction systems?

Density Functional Theory (DFT) simulations can map reaction pathways, such as nucleophilic substitution at the silicon center. Key steps:

- Parameterization : Use databases (e.g., REAXYS) to validate bond dissociation energies and transition-state geometries .

- Solvent Effects : Simulate dielectric constants of solvents (e.g., THF, DCM) to predict reaction rates and selectivity .

- Validation : Correlate computational results with experimental kinetic data to refine models .

Q. How can researchers resolve contradictions in reported hydrolysis kinetics of this compound under varying pH conditions?

Discrepancies often arise from differences in experimental design. A systematic approach includes:

- Controlled Variables : Standardize temperature (±0.1°C), solvent purity (HPLC-grade), and ionic strength .

- In Situ Monitoring : Use pH-stat autotitrators to track HCl release in real time, minimizing measurement artifacts .

- Data Reconciliation : Apply multivariate regression to isolate pH-dependent vs. solvent-dependent effects .

Q. What experimental designs are optimal for studying the stability of this compound when exposed to nucleophiles?

A factorial design approach is recommended:

- Variable Selection : Test nucleophiles (e.g., amines, alkoxides) across concentration gradients (0.1–1.0 M) and temperatures (20–60°C) .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to capture rapid reaction intermediates (e.g., pentacoordinate silicon species) .

- Degradation Analysis : Characterize byproducts via LC-MS and compare with stability predictions from accelerated aging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.